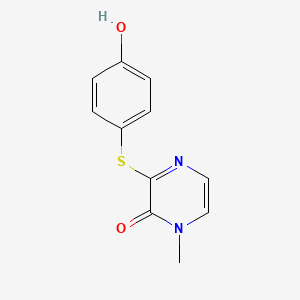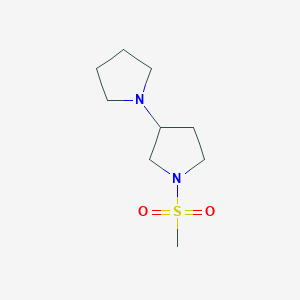
3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one, also known as HMP or 4-HO-3-MeO-Pyrazin-2-one, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. HMP belongs to the class of pyrazinones and is known for its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one has been shown to scavenge free radicals and inhibit the production of inflammatory cytokines, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one has also been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one in lab experiments is its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of oxidative stress-related disorders. However, one limitation is that the mechanism of action of 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in various disease models. Additionally, the development of new synthesis methods and analogs of 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one may lead to the discovery of more potent compounds with improved therapeutic properties.
Conclusion:
In conclusion, 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It has antioxidant and anti-inflammatory properties and has been studied for its potential use in the treatment of oxidative stress-related disorders and cancer. Further research is needed to fully understand its mechanism of action and identify its molecular targets. The development of new synthesis methods and analogs of 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one may lead to the discovery of more potent compounds with improved therapeutic properties.
Métodos De Síntesis
3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one can be synthesized using a method described by Gao et al. (2014). This method involves the reaction of 4-chlorophenylhydrazine with 3,4-dihydroxybenzaldehyde in the presence of sodium acetate and acetic acid. The resulting product is then treated with methyl iodide and sodium sulfide to obtain 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one.
Aplicaciones Científicas De Investigación
3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related disorders such as Alzheimer's disease, Parkinson's disease, and cancer. 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one has also been studied for its potential use as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-13-7-6-12-10(11(13)15)16-9-4-2-8(14)3-5-9/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTMBQFOTQZCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)SC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7568574.png)

![N-[(3-chlorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568588.png)

![3-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B7568600.png)
![2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7568615.png)

![3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one](/img/structure/B7568638.png)
![1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one](/img/structure/B7568646.png)
![1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568648.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)
![4-[(2-Methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid](/img/structure/B7568672.png)
![[3-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568680.png)